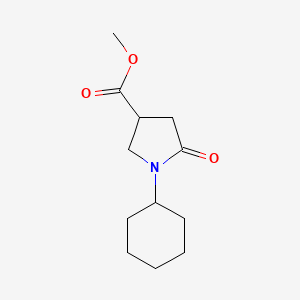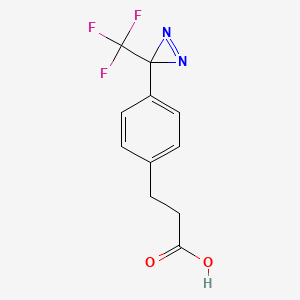
3-(4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenyl)propanoic acid
Übersicht
Beschreibung
3-(4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenyl)propanoic acid, otherwise known as TDPP, is a synthetic compound with a wide range of applications in scientific research. It is widely used as a reagent in organic synthesis and as a tool for studying biological processes.
Wissenschaftliche Forschungsanwendungen
1. Surface Modification and Material Science
3-Aryl-3-(trifluoromethyl)diazirines, including 3-(4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenyl)propanoic acid, have been demonstrated as useful in the covalent surface modification of graphitic carbon and carbon nanotubes. This application is significant in material science for creating modified surfaces with diverse chemical functionalities (Lawrence et al., 2011). Similarly, diazirine functionalised fluorenone has been used for the photochemical modification of nylon surfaces, highlighting the adaptability of these compounds in material science applications (Blencowe et al., 2006).
2. Photoaffinity Labeling
Diazirine compounds are used in photoaffinity labeling, a technique for studying molecular interactions. They have been employed in the synthesis of nucleotide derivatives for the photoaffinity modification of proteins and nucleic acids. This application is crucial in understanding the interactions and mechanisms of various biological processes (Agapkina et al., 2002).
3. Photolysis and Chemical Reactions
The photolysis of compounds like 3-(4-methoxyphenyl)-3-(trifluoromethyl)-3H-diazirine has been studied in the presence of phenolic reaction partners, demonstrating applications in organic chemistry through Friedel-Crafts alkylations. This research suggests potential for developing "cleaner" diazirines for use in chemical biology (Raimer & Lindel, 2013).
4. Stability and Reactivity Studies
The stability and reactivity of diazoalkanes derived from trifluoromethyl phenyl diazirine molecules are explored, providing insights into their chemical properties. This research is significant in understanding and optimizing their applications in various chemical reactions (Djordjevic et al., 2020).
5. Synthesis of Novel Compounds
Research has also focused on synthesizing new diazirine-based compounds for various applications. For instance, the synthesis of bifunctional diazirinyl building blocks has been described, which are useful for chemical reactivity towards a range of functional groups in proteins and small molecules (Ambroise et al., 2001).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Similar compounds have been found to interact with various receptors, indicating a potential for diverse biological activities .
Biochemical Pathways
Similar compounds have been found to influence various biological activities, suggesting that this compound could also affect multiple pathways .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . .
Eigenschaften
IUPAC Name |
3-[4-[3-(trifluoromethyl)diazirin-3-yl]phenyl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3N2O2/c12-11(13,14)10(15-16-10)8-4-1-7(2-5-8)3-6-9(17)18/h1-2,4-5H,3,6H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGDZOJLVEAQZEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(=O)O)C2(N=N2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenyl)propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



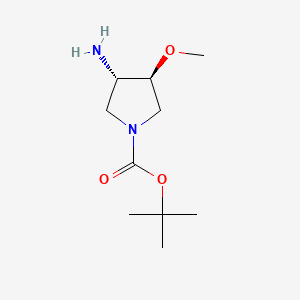
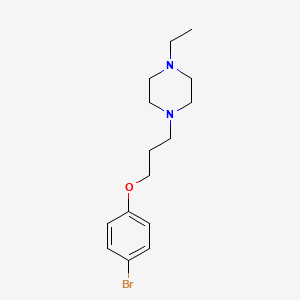
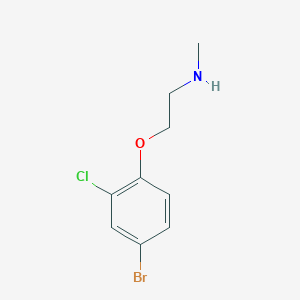
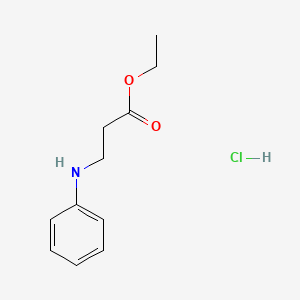
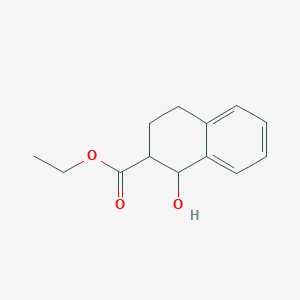

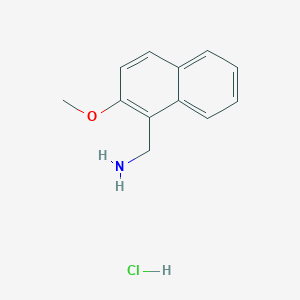

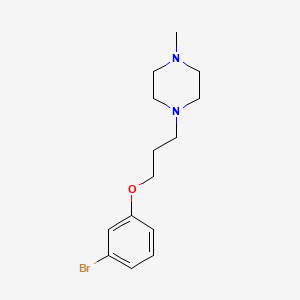
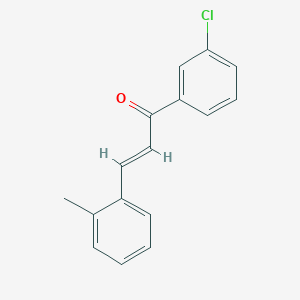

![(2E)-1-(2,4-Dimethoxyphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one](/img/structure/B3070330.png)

